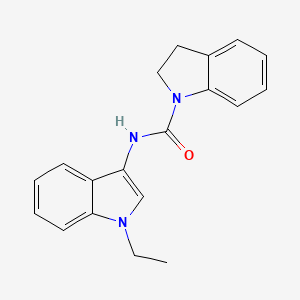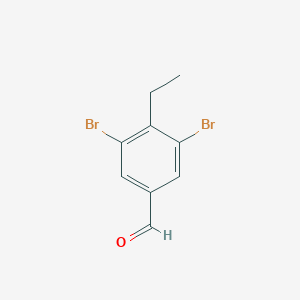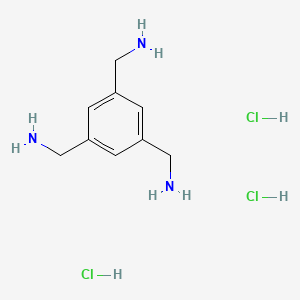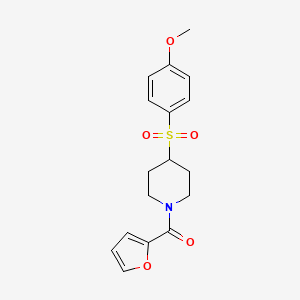
N-(1-éthyl-1H-indol-3-yl)indoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and their role in numerous biological processes .
Applications De Recherche Scientifique
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, also known as N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
One study suggests that a similar compound induced cell apoptosis, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein polymerization.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might affect multiple biochemical pathways and have downstream effects on a range of biological processes.
Result of Action
A similar compound was found to induce cell apoptosis and inhibit the polymerization of tubulin , suggesting that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might have similar effects.
Analyse Biochimique
Biochemical Properties
Indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, have been found to interact with various enzymes and proteins . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds to inhibit various enzymes and proteins .
Cellular Effects
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, like other indole derivatives, has been shown to have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Méthodes De Préparation
The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a refluxing solvent like 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Propriétés
IUPAC Name |
N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANYWBAAOOIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2382533.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)




![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

acetate](/img/structure/B2382552.png)
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
